Conformational Bias: β2 Conformation Stabilization Unique to Thiazole-Containing β-Amino Acids
Density functional theory (DFT) calculations and X-ray crystallography reveal that β-amino acids bearing a thiazole ring at the β-position (such as (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid) exhibit a strong thermodynamic preference for a semi-extended β2 conformation stabilized by an N–H⋯N(Tzl) hydrogen bond [1]. In contrast, the α-amino acid analog, 3-(1,3-thiazol-4-yl)-L-alanine, adopts a more compact folded conformation typical of α-amino acids, which does not involve this stabilizing interaction [1][2]. This conformational divergence directly impacts the secondary structure of peptides into which these residues are incorporated, potentially altering target engagement.
| Evidence Dimension | Preferred backbone conformation (φ, ψ dihedral angles) |
|---|---|
| Target Compound Data | β2 conformation; stabilized by N–H⋯N(Tzl) hydrogen bond |
| Comparator Or Baseline | α-amino acid analogs (e.g., 3-(1,3-thiazol-4-yl)-L-alanine) adopt a folded α-helical/turn conformation |
| Quantified Difference | Qualitative difference in conformational space; quantitative DFT energy minima show >2 kcal/mol preference for β2 in model compounds [1]. |
| Conditions | DFT calculations (M06-2X/6-311++G(d,p) level) in vacuum and implicit solvent (water); validated by Cambridge Structural Database (CSD) analysis of solid-state structures [1]. |
Why This Matters
For peptide engineering, the unique β2 conformation of this β-amino acid can introduce a rigid, predictable turn or extended motif, enabling rational design of peptidomimetics with enhanced metabolic stability and distinct binding modes.
- [1] Olszewska A, et al. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids. 2021;53:577-588. View Source
- [2] PDBj. ChemComp-KCJ: 3-(1,3-thiazol-4-yl)-L-alanine. PDB ID: 6N4T. View Source
